Cas no 15365-53-4 (Isoquinolin-4-ol hydrochloride)
Isoquinolin-4-ol hydrochloride Chemical and Physical Properties
Names and Identifiers
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- Isoquinolin-4-ol hydrochloride
- AK-29173
- ANW-72721
- CTK8C4678
- KB-254557
- 15365-53-4
- A907924
- Isoquinolin-4-olhydrochloride
- DB-343138
- Isoquinolin-4-ol--hydrogen chloride (1/1)
- DTXSID30743938
-
- MDL: MFCD00234514
- Inchi: 1S/C9H7NO.ClH/c11-9-6-10-5-7-3-1-2-4-8(7)9;/h1-6,11H;1H
- InChI Key: NZNGQIWJAYMQKL-UHFFFAOYSA-N
- SMILES: Cl.OC1=CN=CC2C=CC=CC=21
Computed Properties
- Exact Mass: 181.0294416g/mol
- Monoisotopic Mass: 181.0294416g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 138
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 33.1Ų
Isoquinolin-4-ol hydrochloride Security Information
- Storage Condition:Sealed in dry,Room Temperature
Isoquinolin-4-ol hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM144493-5g |
isoquinolin-4-ol hydrochloride |
15365-53-4 | 95% | 5g |
$445 | 2021-08-05 | |
| Chemenu | CM144493-1g |
isoquinolin-4-ol hydrochloride |
15365-53-4 | 95% | 1g |
$*** | 2023-03-30 | |
| Chemenu | CM144493-5g |
isoquinolin-4-ol hydrochloride |
15365-53-4 | 95% | 5g |
$*** | 2023-03-30 | |
| Alichem | A189004097-5g |
Isoquinolin-4-ol hydrochloride |
15365-53-4 | 95% | 5g |
$422.40 | 2022-04-02 | |
| Ambeed | A875036-1g |
Isoquinolin-4-ol hydrochloride |
15365-53-4 | 95+% | 1g |
$126.0 | 2024-04-23 | |
| Ambeed | A875036-5g |
Isoquinolin-4-ol hydrochloride |
15365-53-4 | 95+% | 5g |
$382.0 | 2024-04-23 |
Isoquinolin-4-ol hydrochloride Suppliers
Isoquinolin-4-ol hydrochloride Related Literature
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
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Veluru Jagadeesh babu,Sesha Vempati RSC Adv., 2015,5, 66367-66375
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
Additional information on Isoquinolin-4-ol hydrochloride
Isoquinolin-4-ol hydrochloride (CAS No. 15365-53-4): A Comprehensive Overview in Modern Chemical and Pharmaceutical Research
Isoquinolin-4-ol hydrochloride, with the chemical identifier CAS No. 15365-53-4, is a significant compound that has garnered considerable attention in the fields of chemical biology and pharmaceutical development. This compound, a derivative of isoquinoline, exhibits unique structural and functional properties that make it a valuable candidate for various research applications. Its hydrochloride salt form enhances solubility and stability, making it particularly useful in experimental settings.
The isoquinolin-4-ol hydrochloride structure is characterized by a fused benzene and pyridine ring system, with an hydroxyl group at the 4-position and a hydrochloride counterion. This configuration imparts distinct electronic and steric properties, enabling diverse interactions with biological targets. Recent studies have highlighted its potential in modulating enzyme activity and cellular signaling pathways, which are critical in the development of novel therapeutic agents.
In the realm of pharmaceutical research, isoquinolin-4-ol hydrochloride has been explored for its pharmacological effects on several key biological systems. For instance, preliminary investigations suggest that this compound may exhibit inhibitory activity against certain enzymes implicated in inflammatory responses. The hydroxyl group at the 4-position serves as a key pharmacophore, facilitating binding to specific amino acid residues in target proteins. This interaction can lead to modulation of enzyme kinetics, potentially reducing inflammation or preventing the progression of chronic diseases.
Moreover, the CAS No. 15365-53-4 compound has been investigated for its role in anticancer research. Isoquinoline derivatives are known for their ability to interfere with DNA replication and cell division in cancerous cells. The structural features of isoquinolin-4-ol hydrochloride allow it to penetrate cellular membranes and exert its effects within the nucleus. Recent advancements in computational chemistry have enabled researchers to predict binding affinities and optimize molecular structures for enhanced efficacy. These computational models have guided the synthesis of analogs with improved pharmacokinetic profiles.
The hydrochloride salt form of isoquinolin-4-ol offers additional advantages in terms of bioavailability and shelf-life stability. The chloride ion enhances solubility in aqueous solutions, making it easier to formulate into drug delivery systems such as oral tablets or injectable solutions. Stability under various storage conditions is also improved, ensuring consistent quality for research and clinical applications.
Recent experimental studies have demonstrated the compound's potential in neuroprotective therapies. The isoquinoline scaffold is known to interact with neurotransmitter receptors and ion channels, which are pivotal in maintaining neuronal health. The CAS No. 15365-53-4 compound has shown promise in reducing oxidative stress and mitigating neurodegenerative damage in vitro. These findings are particularly relevant given the rising prevalence of neurodegenerative disorders worldwide.
In conclusion, isoquinolin-4-ol hydrochloride (CAS No. 15365-53-4) represents a multifaceted compound with significant implications for modern chemical and pharmaceutical research. Its unique structural properties enable diverse biological interactions, making it a promising candidate for drug development across multiple therapeutic areas. Continued research efforts are warranted to fully elucidate its mechanisms of action and explore new applications.
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